molecular formula C18H16FN3O B3747678 4-FLUORO-N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE

4-FLUORO-N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE

Cat. No.: B3747678
M. Wt: 309.3 g/mol
InChI Key: DAOKSDGDRBQSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-FLUORO-N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorine atom, a pyrazole ring, and a benzamide group

Preparation Methods

The synthesis of 4-FLUORO-N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE typically involves several steps, including the formation of the pyrazole ring and the introduction of the fluorine atom. One common synthetic route involves the reaction of 4-fluorobenzoyl chloride with 1-[(3-methylphenyl)methyl]-1H-pyrazole-3-amine under appropriate conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Chemical Reactions Analysis

4-FLUORO-N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-FLUORO-N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-FLUORO-N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-fluoro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-13-3-2-4-14(11-13)12-22-10-9-17(21-22)20-18(23)15-5-7-16(19)8-6-15/h2-11H,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOKSDGDRBQSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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